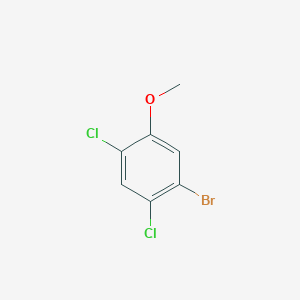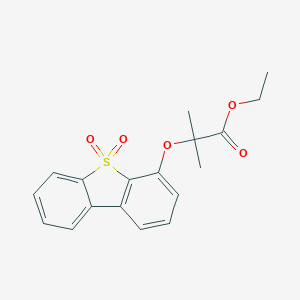
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate, also known as EDBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate is not fully understood, but studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate has been shown to bind to the DNA-topoisomerase II complex, leading to the formation of DNA cleavage complexes and subsequent cell death.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. Moreover, Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Studies have also suggested that Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate may have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate is its potent cytotoxicity towards cancer cells, making it a promising candidate for the development of anti-cancer drugs. Moreover, Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate exhibits minimal toxicity towards normal cells, reducing the risk of side effects. However, one of the limitations of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate. One potential direction is the optimization of the synthesis method to improve the yield and scalability of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate production. Another direction is the exploration of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate's potential applications in other fields, such as materials science and organic synthesis. Moreover, further studies are needed to elucidate the exact mechanism of action of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate and to evaluate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate can be synthesized through a multi-step reaction process, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to produce 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-mercaptobenzothiophene to yield 2-(4-chlorobenzoyl)thiophene. The final step involves the reaction of 2-(4-chlorobenzoyl)thiophene with ethyl 2-bromo-2-methylpropanoate in the presence of a base to produce Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate.
Aplicaciones Científicas De Investigación
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate has been extensively studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.
Propiedades
Número CAS |
69747-92-8 |
|---|---|
Nombre del producto |
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate |
Fórmula molecular |
C18H18O5S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate |
InChI |
InChI=1S/C18H18O5S/c1-4-22-17(19)18(2,3)23-14-10-7-9-13-12-8-5-6-11-15(12)24(20,21)16(13)14/h5-11H,4H2,1-3H3 |
Clave InChI |
IDLRSPVDXGCXAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C23 |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C23 |
Otros números CAS |
69747-92-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
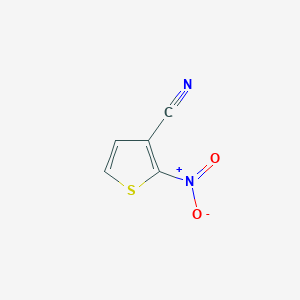
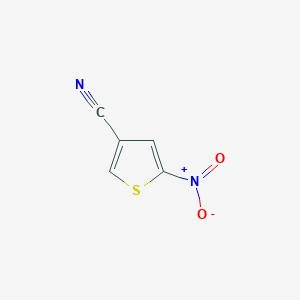
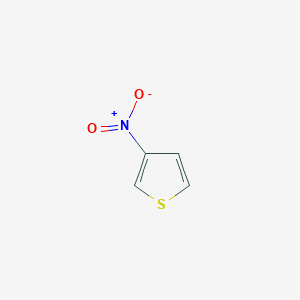
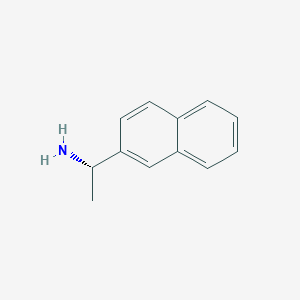
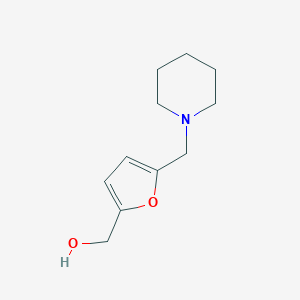
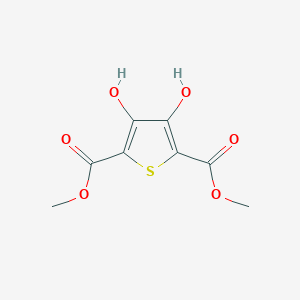

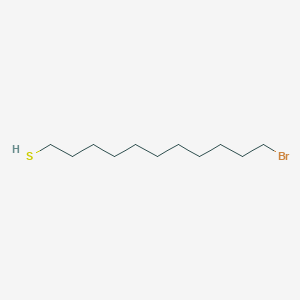
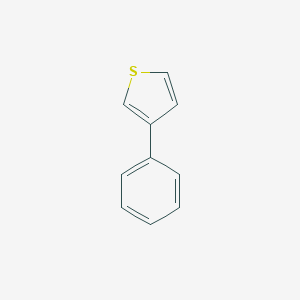
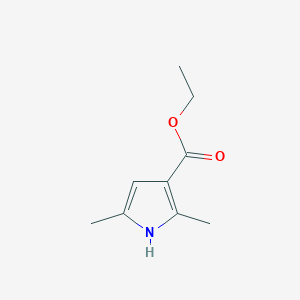
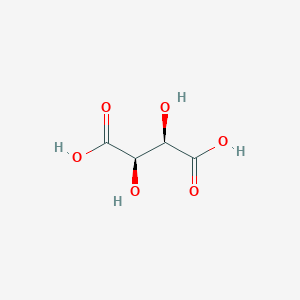
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
